2-Amino-3-(3-methylphenoxy)propan-1-ol
Description
2-Amino-3-(3-methylphenoxy)propan-1-ol is an amino alcohol derivative featuring a meta-methyl-substituted phenoxy group attached to a propanolamine backbone. Key properties include:
- Molecular Weight: 181.23 g/mol
- Appearance: Oil-like liquid
- Solubility: Water-soluble
- Reactivity: Reacts with strong oxidizing agents .
The compound’s structure enables interactions with biological targets via hydrogen bonding (amino and hydroxyl groups) and hydrophobic effects (aromatic ring), making it relevant in medicinal chemistry for modulating biochemical pathways .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-3-(3-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(11)6-12/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
QWCFORYNBLPUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process can be summarized as follows:
Reaction of 3-methylphenol with epichlorohydrin: This step forms an intermediate epoxide.
Opening of the epoxide ring: The intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 2-Amino-3-(3-methylphenoxy)propan-1-ol.
Industrial Production Methods
In industrial settings, the production of 2-Amino-3-(3-methylphenoxy)propan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(3-methylphenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications in Phenoxy/Aromatic Substitutions
The position and type of substituents on the aromatic ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
| Compound Name | Substituent (Position) | Key Features/Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-3-(3-methylphenoxy)propan-1-ol | 3-methylphenoxy (meta) | Balanced lipophilicity; potential for diverse receptor interactions due to meta-methyl positioning . | |
| 2-Amino-3-(4-methylphenyl)propan-1-ol | 4-methylphenyl (para) | Enhanced anti-inflammatory effects attributed to para-substitution . | |
| 2-Amino-3-(2-fluorophenyl)propan-1-ol | 2-fluorophenyl (ortho) | Moderate antibacterial activity; ortho-fluorine increases steric hindrance, reducing target binding efficiency . | |
| 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol | 5-bromothiophene | Bromine enhances halogen bonding; distinct activity in enzyme modulation . |
Key Observations :
- Meta vs. Para Substitution: The meta-methyl group in 2-Amino-3-(3-methylphenoxy)propan-1-ol may offer better steric compatibility with target receptors compared to para-substituted analogs like 2-Amino-3-(4-methylphenyl)propan-1-ol, which show stronger anti-inflammatory effects .
- Halogen vs.
Functional Group Variations in Propanolamine Derivatives
Modifications in the propanolamine backbone or adjacent functional groups further differentiate activity:
| Compound Name | Functional Features | Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-3-(3-methylphenoxy)propan-1-ol | Phenoxy group, primary amine | Versatile hydrogen-bonding capacity; used in drug intermediate synthesis . | |
| 2-{[(3-Methylphenyl)methyl]amino}propan-1-ol | Benzylamine linkage | Altered reactivity due to benzyl group; reduced antimicrobial activity compared to phenoxy analogs . | |
| 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | Dichlorophenyl group | Apoptosis-inducing effects; higher hydrophobicity limits solubility . |
Key Observations :
- Phenoxy vs. Benzyl Groups: The phenoxy group in 2-Amino-3-(3-methylphenoxy)propan-1-ol provides a rigid aromatic scaffold, favoring π-π interactions with biological targets, whereas benzylamine derivatives exhibit conformational flexibility but reduced target specificity .
- Chlorinated Analogs: Dichlorophenyl-substituted compounds (e.g., ) demonstrate pronounced cytotoxicity but poorer aqueous solubility, highlighting the trade-off between hydrophobicity and bioactivity .
Stereochemical and Isomeric Considerations
Stereochemistry and isomerism critically influence pharmacological profiles:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
